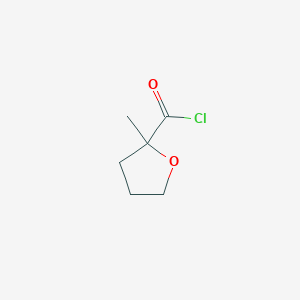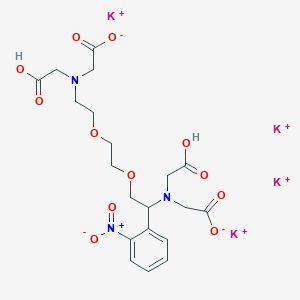
2-Nitrophenyl EGTA
Overview
Description
2-Nitrophenyl EGTA (NP-EGTA) is a photolabile chelator that selectively binds Ca2+ with high affinity . It is an ortho-nitrophenyl derivative of EGTA . Upon exposure to UV radiation (approximately 350 nm), the chelator is cleaved, yielding iminodiacetic acid photoproducts with low Ca affinity .
Synthesis Analysis
The compound is synthesized in 10 steps and with 24% overall yield . The photosensitive chelator, nitrophenyl-EGTA, has a Kd value for Ca2+ of 80 nM and for Mg2+ of 9 mM .Molecular Structure Analysis
The compound is an ortho-nitrophenyl derivative of EGTA . Upon exposure to UV radiation (approximately 350 nm), the chelator is cleaved, yielding iminodiacetic acid photoproducts with low Ca affinity .Chemical Reactions Analysis
Upon exposure to UV radiation (approximately 350 nm), the chelator is cleaved, yielding iminodiacetic acid photoproducts with low Ca affinity . The quantum yield of photolysis of nitrophenyl-EGTA in the presence of Ca2+ is 0.23 and in the absence of Ca2+ is 0.20 .Physical And Chemical Properties Analysis
The photosensitive chelator, nitrophenyl-EGTA, has a Kd value for Ca2+ of 80 nM and for Mg2+ of 9 mM . Upon exposure to UV radiation (approximately 350 nm), the chelator is cleaved, yielding iminodiacetic acid photoproducts with low Ca affinity .Scientific Research Applications
Kinetic Properties in Biological Research : 2-Nitrophenyl EGTA (NP-EGTA) is significant in biological research, particularly for its use in studies involving calcium (Ca2+) dynamics. Faas et al. (2005) explored the kinetic properties of NP-EGTA, highlighting its utility in experiments requiring rapid Ca2+ uncaging, especially in the presence of magnesium (Mg2+). The research also emphasized NP-EGTA's selective binding to Ca2+ over Mg2+, making it a valuable tool for studying Ca2+-dependent physiological processes (Faas, Karacs, Vergara, & Módy, 2005).
Laser Photolysis and Calcium Release : Ellis‐Davies et al. (1996) demonstrated the use of NP-EGTA in laser photolysis to study transient calcium release. This study provided insights into the kinetics of NP-EGTA photolysis and its implications for calcium signaling in biological systems (Ellis‐Davies, Kaplan, & Barsotti, 1996).
Selective Calcium Binding and Release : Another significant study by Ellis‐Davies and Kaplan (1994) focused on the synthesis and properties of NP-EGTA, highlighting its high affinity for Ca2+ and its rapid release upon photolysis. This characteristic makes NP-EGTA a powerful tool for investigating Ca2+-dependent biological processes under normal intracellular Ca2+ and Mg2+ concentrations (Ellis‐Davies & Kaplan, 1994).
Comparative Effectiveness in Cell Studies : A study by Parsons et al. (1996) compared NP-EGTA with another chelator, DM-nitrophen, for their effectiveness in modulating cytosolic calcium to trigger exocytosis in pituitary melanotrophs. This research underscored the specific advantages of using NP-EGTA in certain cellular contexts (Parsons, Ellis‐Davies, & Almers, 1996).
Study of Calcium-Dependent Exocytosis : A similar study involving calcium-dependent exocytosis in pituitary melanotrophs highlighted the utility of NP-EGTA. The research provided insights into the calcium dynamics during the exocytosis process, emphasizing the role of NP-EGTA in such studies (Ellis‐Davies, 2006).
Photolabile Chelators in Biological Studies : Fluck (1995) utilized NP-EGTA in photolabile calcium chelator studies on medaka fish eggs, demonstrating how NP-EGTA can be used to manipulate intracellular calcium levels in specific biological contexts (Fluck, 1995).
Future Directions
properties
IUPAC Name |
tetrapotassium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]-2-(2-nitrophenyl)ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O12.4K/c24-17(25)9-21(10-18(26)27)5-6-34-7-8-35-13-16(22(11-19(28)29)12-20(30)31)14-3-1-2-4-15(14)23(32)33;;;;/h1-4,16H,5-13H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31);;;;/q;4*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZDGCQSBBSEHV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(COCCOCCN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-])[N+](=O)[O-].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25K4N3O12+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl EGTA | |
CAS RN |
238073-40-0 | |
| Record name | 2-Nitrophenyl-EGTA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238073400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



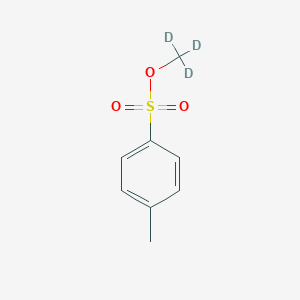

![(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B148390.png)


![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)
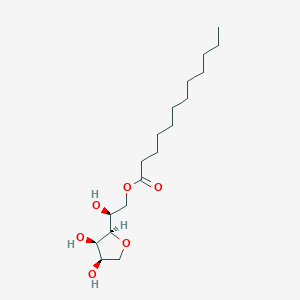
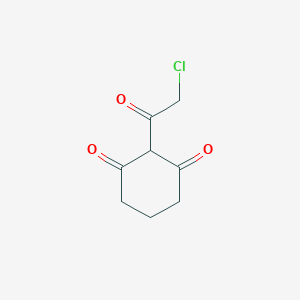

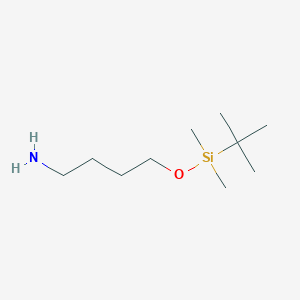
![2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile](/img/structure/B148423.png)
